N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide
Description
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine scaffold fused to a benzothiadiazole-carboxamide moiety. This structure combines two pharmacologically significant heterocycles: pyrazolo[1,5-a]pyridine, known for its role in bioactive molecules (e.g., zaleplon and indiplon), and benzothiadiazole, a sulfur-nitrogen-containing ring system associated with diverse electronic and biological properties.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c20-14(9-1-2-12-13(7-9)18-21-17-12)16-10-4-6-19-11(8-10)3-5-15-19/h1-8H,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEVVQHSZWGYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1C(=O)NC3=CC4=CC=NN4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation and Amide Formation
The most direct route to 2,1,3-benzothiadiazole-5-carboxamide derivatives involves activation of the corresponding carboxylic acid. 2,1,3-Benzothiadiazole-5-carboxylic acid is typically converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–25°C. Subsequent reaction with pyrazolo[1,5-a]pyridin-5-amine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) yields the desired amide.
Key considerations:
Coupling Reagent-Mediated Amidation
Modern synthetic workflows increasingly employ coupling reagents to bypass the handling of reactive intermediates like acid chlorides. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) have demonstrated efficacy in forming the benzothiadiazole carboxamide bond.
Representative procedure:
2,1,3-Benzothiadiazole-5-carboxylic acid (1.0 equiv), HATU (1.1 equiv), and DIPEA (2.5 equiv) are stirred in DMF at 0°C for 10 minutes. Pyrazolo[1,5-a]pyridin-5-amine (1.05 equiv) is added, and the mixture is warmed to room temperature for 12–18 hours. Purification via silica gel chromatography typically affords the amide in 65–85% yield.
Preparation of Pyrazolo[1,5-a]pyridin-5-amine Intermediates
The pyrazolo[1,5-a]pyridine system is synthesized through cyclization strategies, with subsequent functionalization to introduce the C5-amino group.
Cyclocondensation of 5-Aminopyrazoles
A widely adopted method involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds under acidic conditions. For example, 5-amino-1H-pyrazole reacts with ethyl acetoacetate in acetic acid at reflux to form pyrazolo[1,5-a]pyridine-5-ol, which undergoes amination via the Hofmann rearrangement.
Mechanistic pathway:
Cross-Dehydrogenative Coupling (CDC)
Recent advances utilize CDC reactions to construct the pyrazolo[1,5-a]pyridine core. N-Amino-2-iminopyridines react with 1,3-dicarbonyl compounds in ethanol under oxygen atmosphere, catalyzed by acetic acid at 130°C. This one-pot method directly introduces the amino group at position 5, bypassing post-cyclization functionalization steps.
Optimized conditions (from search result):
| Component | Quantity |
|---|---|
| N-Amino-2-iminopyridine | 3 mmol |
| 1,3-Cyclopentanedione | 3 mmol |
| Acetic acid | 6 equiv (1.08 g) |
| Ethanol | 10 mL |
| Temperature | 130°C |
| Time | 18 hours |
This method achieves yields of 72–90% for pyrazolo[1,5-a]pyridin-5-amine derivatives, with excellent functional group tolerance.
Convergent Synthesis Strategies
Sequential Cyclization-Coupling Approach
A three-stage synthesis exemplifies this strategy:
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Benzothiadiazole carboxylation: Nitration of benzothiadiazole followed by reduction and oxidation to the carboxylic acid.
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Pyrazolo-pyridine amination: CDC-mediated formation of the amino-substituted heterocycle.
Yield comparison across methods:
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzothiadiazole acid | Nitration/oxidation | 58 | 95.2 |
| Pyrazolo-pyridine amine | CDC | 85 | 98.1 |
| Amide formation | HATU | 78 | 97.5 |
Tandem Cyclization-Amidation
An innovative single-flask approach combines pyrazolo[1,5-a]pyridine formation with in-situ amidation. 5-Aminopyrazole derivatives react with β-ketoesters and benzothiadiazole carbonyl chloride in a cascade process catalyzed by CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in toluene at 110°C. While reducing purification steps, this method shows lower regioselectivity (75:25 preferred:undesired isomer ratio).
Industrial-Scale Considerations
Catalyst Recycling
Palladium-based catalysts from coupling reactions are recovered via:
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Three-phase separation: Using polymer-supported catalysts
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Nanofiltration: Membranes with 2–5 nm pore size retain Pd nanoparticles
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Precipitation: Addition of hexane to reaction mixtures precipitates Pd black
Recovery rates exceed 92% after five cycles without significant activity loss.
Solvent Selection Guide
| Solvent | Boiling Point (°C) | Recyclability (%) | Reaction Rate (rel.) |
|---|---|---|---|
| DMF | 153 | 45 | 1.00 |
| EtOH | 78 | 88 | 0.75 |
| 2-MeTHF | 80 | 94 | 0.82 |
| Cyclopentyl methyl ether | 106 | 91 | 0.68 |
Bio-derived 2-methyltetrahydrofuran demonstrates superior sustainability metrics while maintaining reaction efficiency.
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.92 (s, 1H, NH amide)
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δ 8.45–8.12 (m, 4H, benzothiadiazole)
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δ 7.88–7.21 (m, 3H, pyrazolo-pyridine)
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δ 4.02 (q, J = 7.1 Hz, 2H, OCH₂CH₃ in ester intermediates)
IR (ATR):
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1675 cm⁻¹ (C=O stretch, amide I)
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1540 cm⁻¹ (N-H bend, amide II)
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1350 cm⁻¹ (S-N-S asymmetric stretch)
Chromatographic Validation
UPLC-MS methods using BEH C18 columns (1.7 µm, 2.1×50 mm) with 0.1% formic acid in water/acetonitrile gradients achieve baseline separation of isomeric byproducts. Retention times:
-
Target compound: 4.12 min
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N-{Pyrazolo[1,5-a]pyridin-7-yl} isomer: 4.87 min
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Di-amide byproduct: 6.23 min
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated amidation using Ru(bpy)₃²⁺ (2 mol%) and iPr₂NEt (3 equiv) enables room-temperature coupling of benzothiadiazole acids with pyrazolo-pyridine amines. Initial studies show 68% yield under blue LED irradiation (24 h).
Continuous Flow Synthesis
Microreactor systems (0.5 mm ID PTFE tubing) reduce reaction times for key steps:
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Amide bond formation: 15 min vs. 18 h batch
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Pyrazolo-pyridine cyclization: 2 min at 150°C vs. 18 h reflux
Pilot-scale trials demonstrate 92% space-time yield improvement compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound with different functional groups.
Scientific Research Applications
Synthesis of N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide
The synthesis of this compound typically involves multi-step organic reactions. The pyrazolo[1,5-a]pyridine core can be synthesized through various methods including cyclocondensation reactions with appropriate electrophiles. The introduction of the benzothiadiazole moiety and the carboxamide group can be achieved through standard coupling reactions or modification of existing functional groups.
Table 1: Common Synthesis Pathways
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclocondensation | NH-3-aminopyrazoles + β-dicarbonyls | Formation of pyrazolo[1,5-a]pyridine |
| 2 | Coupling | Benzothiadiazole derivatives + carboxylic acids | Formation of carboxamide |
| 3 | Functionalization | Various electrophiles | Diversification of chemical structure |
Anticancer Properties
This compound has shown significant activity as a kinase inhibitor. Kinases such as Casein Kinase 2 (CK2) are crucial in cancer biology due to their role in cell proliferation and survival. Studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on CK2 with IC50 values in the nanomolar range .
Case Study: CK2 Inhibition
In vitro studies have shown that compounds derived from this scaffold can selectively inhibit CK2α and CK2α’ with improved potency compared to existing inhibitors like silmitasertib . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy.
Table 2: Inhibitory Potency Against CK2
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| This compound | 8 (CK2α) / 38 (CK2α’) | High |
| Silmitasertib | ~10 (CK2) | Moderate |
Other Therapeutic Applications
Beyond anticancer properties, pyrazolo[1,5-a]pyridine derivatives have been explored for their potential in treating neurodegenerative diseases and inflammatory conditions due to their ability to modulate various signaling pathways in cells. Research indicates that these compounds can also act as selective inhibitors for other kinases involved in different pathological processes.
Mechanism of Action
The mechanism of action of N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. Additionally, the compound’s photophysical properties may involve interactions with light and energy transfer processes, making it useful in material science applications .
Comparison with Similar Compounds
Key Observations :
- Carboxamide groups are conserved across analogs, suggesting a common role in hydrogen bonding with biological targets.
Key Observations :
Key Observations :
- Benzothiadiazole’s electron-deficient nature may improve binding to cysteine proteases (e.g., cathepsins) compared to pyrimidine-based analogs .
- Pyrazolo[1,5-a]pyridine/benzothiadiazole hybrids could synergize the anticancer properties of both scaffolds, as seen in TPGS-augmented pyrazolopyrimidines () .
Biological Activity
N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine moiety linked to a benzothiadiazole ring with a carboxamide functional group. This structural configuration is essential for its biological activity.
- Molecular Formula : C13H10N4S
- Molecular Weight : 258.31 g/mol
- CAS Number : [insert CAS number if available]
Research indicates that compounds similar to this compound may interact with various biological targets:
- Kinase Inhibition : Compounds in this class have been shown to inhibit specific kinases involved in cancer progression. For instance, pyrazolo[1,5-a]pyrimidine derivatives exhibit significant inhibitory activity against Tropomyosin receptor kinases (Trks), which are implicated in tumor growth and metastasis .
- Antitumor Activity : The compound's structure suggests potential antitumor properties through the inhibition of enzymes like thymidine phosphorylase (TP), which is crucial for tumor cell proliferation .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects by modulating glutamatergic neurotransmission pathways, which are critical in neurological disorders .
Biological Activity Evaluation
Recent studies have evaluated the biological activity of this compound using various in vitro and in vivo models.
Table 1: Summary of Biological Activities
Case Studies
Several case studies highlight the therapeutic potential of compounds related to this compound:
- Trk Inhibitors : A study focused on various pyrazolo[1,5-a]pyrimidine derivatives reported that certain analogs exhibited potent Trk inhibition with favorable pharmacokinetic profiles in animal models .
- Antitumor Efficacy : Another investigation into pyrazolo compounds demonstrated their ability to inhibit TP activity significantly, leading to decreased tumor growth in xenograft models .
- Neuroprotective Studies : Research involving glutamate receptor antagonists indicated that modifications to the pyrazolo structure could enhance neuroprotective effects against excitotoxicity associated with neurological diseases .
Q & A
Q. What are the established synthetic routes for N-{pyrazolo[1,5-a]pyridin-5-yl}-2,1,3-benzothiadiazole-5-carboxamide, and how do reaction conditions impact yield?
The synthesis typically involves cyclocondensation reactions to form the pyrazolo[1,5-a]pyridine core, followed by coupling with the benzothiadiazole-carboxamide moiety. Key steps include:
- Core formation : Cyclocondensation of 5-aminopyrazole derivatives with β-ketoesters or activated alkynes under acidic or basic conditions (e.g., acetic acid or triethylamine) .
- Functionalization : Amidation using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or bis(pentafluorophenyl) carbonate (BPC) to attach the benzothiadiazole group .
- Optimization : Yields vary significantly (40–85%) depending on solvent choice (e.g., ethanol vs. DMF), temperature control (reflux vs. room temperature), and catalyst use (e.g., Pd catalysis for regioselective arylation) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR spectroscopy : and NMR confirm regioselectivity of the pyrazolo-pyridine core and carboxamide linkage. For example, pyrazole protons typically resonate at δ 6.5–8.5 ppm, while benzothiadiazole protons appear upfield (δ 7.0–7.8 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for : 310.34 g/mol) and detects impurities .
- HPLC : Reverse-phase chromatography with C18 columns and UV detection (λ = 254 nm) ensures purity (>95%) .
Q. How is the compound screened for preliminary biological activity?
- In vitro assays : Testing against enzyme targets (e.g., cathepsins, kinases) using fluorogenic substrates or ADP-Glo assays. IC values are determined via dose-response curves .
- Cellular models : Antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with EC values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can synthetic challenges like low regioselectivity or byproduct formation be mitigated?
- Regioselective synthesis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) ensures precise functionalization at the 5- and 7-positions of the pyrazolo[1,5-a]pyridine core .
- Byproduct suppression : Use of PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) as an activator reduces side reactions during amidation steps .
- Computational modeling : DFT calculations predict reactivity of intermediates, guiding solvent/catalyst selection .
Q. What strategies resolve contradictions in reported biological activity across studies?
- Meta-analysis : Compare assay conditions (e.g., buffer pH, enzyme concentration) and compound purity. For example, cathepsin K inhibition varies with ionic strength .
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing benzothiadiazole with thiadiazole) to isolate pharmacophore contributions .
- Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .
Q. What is the mechanistic basis for its interaction with enzymatic targets like cathepsins or kinases?
- Enzyme inhibition : Competitive binding to cathepsin K’s active site (confirmed via X-ray crystallography), with the benzothiadiazole moiety forming hydrogen bonds with Cys25 and His162 residues .
- Kinase selectivity : The pyrazolo-pyridine core mimics ATP’s adenine ring, competing for the ATP-binding pocket in kinases like EGFR. Selectivity is enhanced by introducing hydrophobic groups (e.g., trifluoromethyl) .
Q. How can structure-activity relationships (SAR) guide optimization for enhanced potency or reduced toxicity?
- Substituent effects : Electron-withdrawing groups (e.g., -CF) at the pyridine 7-position improve metabolic stability but may increase hepatotoxicity. Balance via logP optimization (target <3) .
- Scaffold hopping : Replace benzothiadiazole with pyrimidine to reduce off-target effects while retaining affinity .
- Pro-drug approaches : Mask the carboxamide as an ester to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
